molecular formula C8H10F2O2 B11762192 (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid

(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B11762192
M. Wt: 176.16 g/mol
InChI Key: BAGZIUMGXAAWCU-UHFFFAOYSA-N
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Description

(2S,4R)-5,5-Difluorospiro[33]heptane-2-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure and the presence of two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid has diverse applications in scientific research:

    Medicinal Chemistry: It is explored as a potential scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Protein Interactions: The compound can form stable complexes with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-methanol: Similar spirocyclic structure but with a hydroxyl group instead of a carboxylic acid.

    (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-amine: Contains an amine group instead of a carboxylic acid.

Uniqueness

(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific combination of a spirocyclic core, fluorine atoms, and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

7,7-difluorospiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10F2O2/c9-8(10)2-1-7(8)3-5(4-7)6(11)12/h5H,1-4H2,(H,11,12)

InChI Key

BAGZIUMGXAAWCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C12CC(C2)C(=O)O)(F)F

Origin of Product

United States

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